
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-02-7 . It has a molecular weight of 264.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is represented by the InChI Code: 1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 .Physical and Chemical Properties Analysis
3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a solid compound . It has a molecular weight of 264.01 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronsäure: ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die das Rückgrat organischer Moleküle bilden. Die Fähigkeit der Verbindung, an diesen Reaktionen teilzunehmen, macht sie zu einem wichtigen Bestandteil für die Synthese komplexer organischer Strukturen, einschließlich Pharmazeutika und Polymere.
Aerobe oxidative Kreuzkupplung
Diese Verbindung ist an aeroben oxidativen Kreuzkupplungsreaktionen beteiligt, die für die Einführung von Sauerstoff in organische Moleküle unerlässlich sind . Dieser Prozess ist bedeutsam für die Synthese von Verbindungen mit potenziellen Anwendungen in der Medizin, wie z. B. Antitumor- und Antibiotika.
Mikrowellengestützte Petasis-Reaktionen
Mikrowellengestützte Petasis-Reaktionen verwenden This compound für die Synthese verschiedener Aminalternativen . Diese Methode ist aufgrund ihrer Geschwindigkeit und Effizienz von Vorteil, was sie zur bevorzugten Wahl für die schnelle Generierung von Verbindungsbibliotheken in der Medikamentenforschung macht.
Rhodium-katalysierte Additionsreaktionen
Die Verbindung dient als Reaktant in Rhodium-katalysierten Additionsreaktionen . Diese Reaktionen sind maßgeblich an der Bildung komplexer Moleküle mit hoher Präzision und Selektivität beteiligt und führen oft zu Produkten mit signifikanten pharmakologischen Eigenschaften.
Synthese von biologisch aktiven Molekülen
This compound: ist ein Vorläufer bei der Synthese biologisch aktiver Moleküle . Seine Rolle beim Aufbau von mehrfach substituierten Purinen und heteroaryl-substituierten Tetrahydropyrrolochinolinon-Derivaten ist bemerkenswert, insbesondere für ihre Anwendungen als Enzyminhibitoren und Rezeptorantagonisten.
Entwicklung von P2X7-Antagonisten
Die Verbindung wird bei der Entwicklung von P2X7-Antagonisten verwendet, die vielversprechende Therapeutika zur Behandlung von Schmerzen sind . Durch das Anvisieren des P2X7-Rezeptors können diese Antagonisten die Immunantwort und Entzündung modulieren und bieten einen neuartigen Ansatz für die Schmerzbehandlung.
Aldosteron-Synthase-Inhibitoren
Eine weitere Anwendung liegt in der Herstellung von Aldosteron-Synthase-Inhibitoren . Diese Inhibitoren sind bedeutsam für die Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz, indem sie das Gleichgewicht von Elektrolyten und Blutdruck regulieren.
CETP-Inhibition
Schließlich wird This compound bei der Synthese von CETP-Inhibitoren eingesetzt . Diese Inhibitoren spielen eine Rolle bei der Behandlung von Dyslipidämie und der Vorbeugung von Herz-Kreislauf-Erkrankungen, indem sie den Cholesterintransport modulieren.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in the target molecules, which can lead to changes in the target’s function . In addition, this compound can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid moiety can undergo transmetalation, a process where it transfers its organic group to a metal catalyst .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readily prepared nature, which can impact their bioavailability .
Result of Action
The compound’s ability to participate in suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds, which can have significant implications in organic synthesis .
Action Environment
The action of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
[3-propoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYQGCSJGHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681641 |
Source


|
| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-02-7 |
Source


|
| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


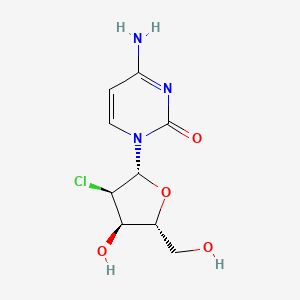
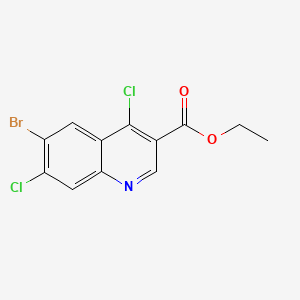
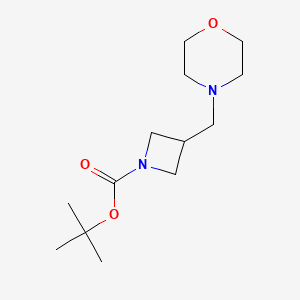
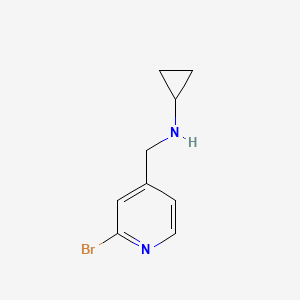
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)


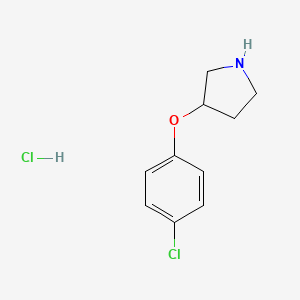
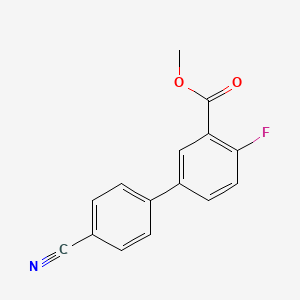


![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
